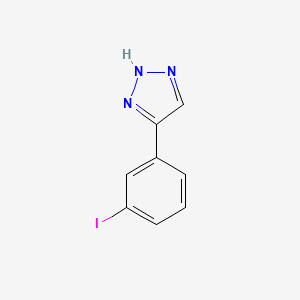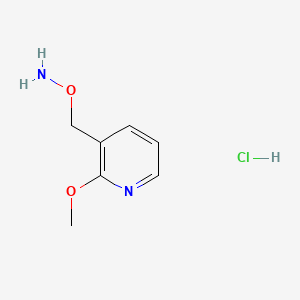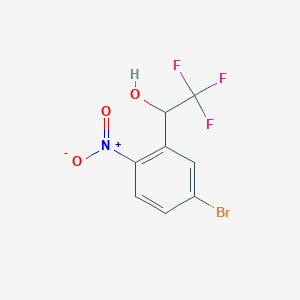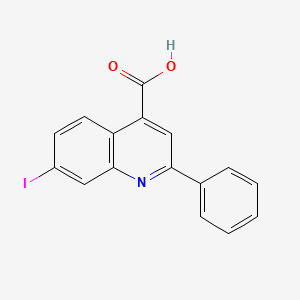
5-(3-iodophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-iodophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iodophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
-
Starting Materials
- 3-iodophenyl azide
- Terminal alkyne
-
Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)
- Solvent: Typically a mixture of water and an organic solvent like tert-butanol
- Temperature: Room temperature to 60°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-(3-iodophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Nucleophiles like amines or thiols
- Conditions: Mild base (e.g., NaOH) in an appropriate solvent
-
Coupling Reactions
- Reagents: Boronic acids (for Suzuki-Miyaura) or terminal alkynes (for Sonogashira)
- Conditions: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF or toluene)
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学研究应用
5-(3-iodophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal chemical reporter.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-(3-iodophenyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also coordinate with metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
5-phenyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(4-bromophenyl)-1H-1,2,3-triazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
The presence of the iodine atom in 5-(3-iodophenyl)-1H-1,2,3-triazole makes it particularly useful for specific types of chemical reactions, such as coupling reactions, where the iodine atom can be easily substituted. This unique feature distinguishes it from other similar compounds and broadens its range of applications.
属性
分子式 |
C8H6IN3 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC 名称 |
4-(3-iodophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
InChI 键 |
RFRYMKOJJBASCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)

![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)


